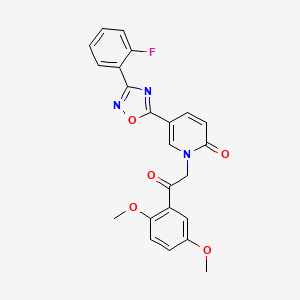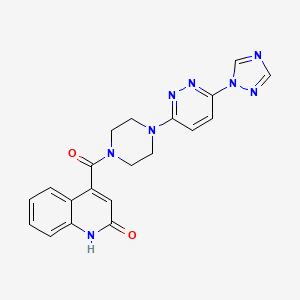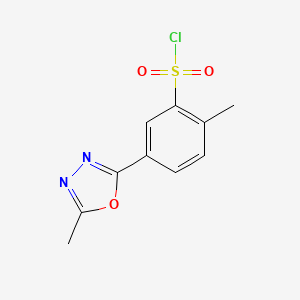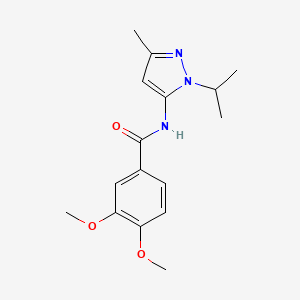![molecular formula C18H8Cl2F3N3S B2843287 (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile CAS No. 2066386-59-0](/img/structure/B2843287.png)
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile is a useful research compound. Its molecular formula is C18H8Cl2F3N3S and its molecular weight is 426.24. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthetic Chemistry and Molecular Interactions
In the field of synthetic chemistry, the compound has been involved in studies exploring novel synthetic routes and molecular interactions. For example, the synthesis of rhenium(I) complexes with pyridine-functionalized N-heterocyclic carbene ligands, where similar compounds exhibit blue-green luminescence, demonstrates its potential in developing new photophysical materials (Li et al., 2012).
2. Probing Receptor Interactions
Research involving analogs of this compound has contributed to understanding receptor interactions, particularly in biological systems. For instance, studies using derivatives as probes for the Drosophila nicotinic acetylcholine receptor interaction highlight its application in neurobiological research (Zhang et al., 2004).
3. Material Science and Optoelectronics
In material science, derivatives of the compound have been explored for their photophysical, thermal, and electrochemical properties. For example, the study of rhenium(I) tricarbonyl complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives reveals their potential in OLED devices and other optoelectronic applications (Klemens et al., 2017).
4. Antimicrobial and Anticancer Activities
Compounds structurally related to (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile have been investigated for their antimicrobial and anticancer properties. For instance, synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents illustrate its relevance in pharmaceutical research (Katariya et al., 2021).
5. Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron highlight the utility of related compounds in industrial applications, such as in protective coatings and materials engineering (Kaya et al., 2016).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3S/c19-13-4-2-1-3-10(13)5-11(7-24)17-26-15(9-27-17)16-14(20)6-12(8-25-16)18(21,22)23/h1-6,8-9H/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSRVZDUJQJHKE-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)
![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)




![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)
![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)
![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)
